
L-2-ammoniohexano-6-lactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2-ammoniohexano-6-lactam is the conjugate acid of L-2-aminohexano-6-lactam; major species at pH 7.3. It is a conjugate acid of a L-2-aminohexano-6-lactam.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Antibiotics
L-2-ammoniohexano-6-lactam, as a β-lactam antibiotic, can be degraded using mesoporous carbon nitride (MCN) under visible light. This process is significant for addressing the environmental concerns posed by the excretion of these antibiotics into the environment. The study by Dou et al. (2020) elucidates the photocatalytic degradation mechanisms of β-lactam antibiotics like amoxicillin and cefotaxime, offering insights into optimizing conditions for their degradation (Dou et al., 2020).
Structural Basis of Metallo-β-Lactamase Inhibition
β-Lactam antibiotics' effectiveness is threatened by resistance, mainly due to metallo-β-lactamases (MBLs). Research by Brem et al. (2015) explores the inhibition of MBLs by captopril stereoisomers, providing a structural understanding critical for designing inhibitors against MBL-mediated resistant infections (Brem et al., 2015).
Synthesis Applications in Chemistry
Lactams, including L-2-ammoniohexano-6-lactam, are key intermediates in synthesizing biologically active molecules and other complex compounds. Hassan (2010) discusses the application of ring-closing metathesis to synthesize lactams and macrolactams, highlighting their importance in organic and medicinal chemistry (Hassan, 2010).
Beta-lactamase-mediated Resistance Control
The study by Livermore (1998) focuses on the development of stable agents and inhibitors to combat beta-lactamase-producing organisms, which pose a significant challenge in clinical use of beta-lactams. This research offers insights into overcoming existing resistance mechanisms (Livermore, 1998).
Propiedades
Nombre del producto |
L-2-ammoniohexano-6-lactam |
|---|---|
Fórmula molecular |
C6H13N2O+ |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
[(3S)-2-oxoazepan-3-yl]azanium |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m0/s1 |
Clave InChI |
BOWUOGIPSRVRSJ-YFKPBYRVSA-O |
SMILES isomérico |
C1CCNC(=O)[C@H](C1)[NH3+] |
SMILES |
C1CCNC(=O)C(C1)[NH3+] |
SMILES canónico |
C1CCNC(=O)C(C1)[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
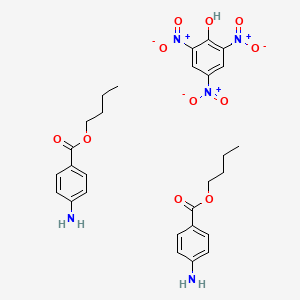
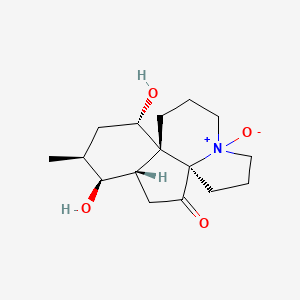
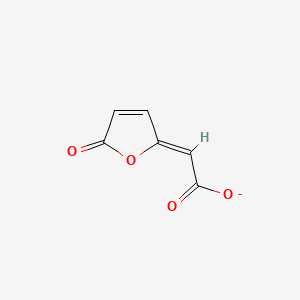

![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)

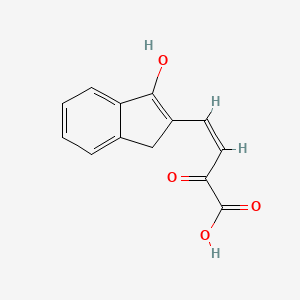
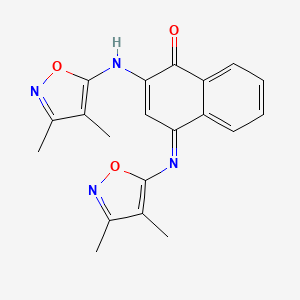
![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)
![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)
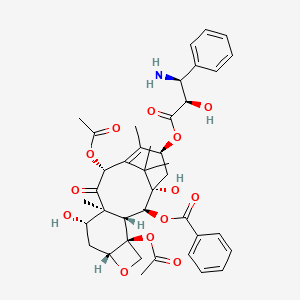
![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)